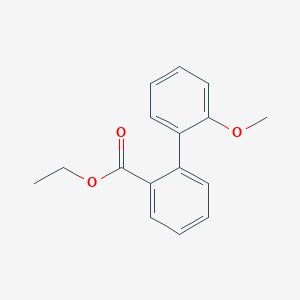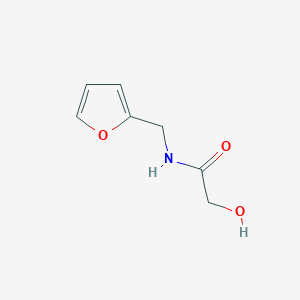
2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(5,7-dimetil-1-benzofuran-3-il)acético es un compuesto orgánico perteneciente a la familia del benzofurano. Los benzofuranos son conocidos por sus diversas actividades biológicas y se encuentran en varios productos naturales y compuestos sintéticos. Este compuesto en particular presenta un anillo de benzofurano sustituido con dos grupos metilo en las posiciones 5 y 7 y una porción de ácido acético en la posición 3.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(5,7-dimetil-1-benzofuran-3-il)acético típicamente involucra la ciclización de precursores apropiados bajo condiciones controladas. Un método común incluye el uso de una reacción de acilación de Friedel-Crafts seguida de ciclización para formar el anillo de benzofurano.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar una síntesis de múltiples pasos a partir de materiales de partida fácilmente disponibles. El proceso a menudo incluye pasos de purificación como recristalización o cromatografía para asegurar una alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(5,7-dimetil-1-benzofuran-3-il)acético puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de benzofurano reducidos.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones del anillo de benzofurano.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Se pueden emplear reactivos como halógenos, haluros de alquilo y nucleófilos bajo condiciones apropiadas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El ácido 2-(5,7-dimetil-1-benzofuran-3-il)acético tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Los derivados del compuesto se estudian por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar sus potenciales aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de varios productos químicos finos y farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(5,7-dimetil-1-benzofuran-3-il)acético implica su interacción con objetivos y vías moleculares específicas. El anillo de benzofurano puede interactuar con varias enzimas y receptores, lo que lleva a efectos biológicos. La porción de ácido acético también puede desempeñar un papel en la modulación de la actividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-(6,7-dimetil-1-benzofuran-3-il)acético: Estructura similar con grupos metilo en las posiciones 6 y 7.
Ácido 2-(5,7-dimetil-3-metil-sulfanil-1-benzofuran-2-il)acético: Contiene un grupo metil-sulfanil en la posición 3.
Singularidad
El ácido 2-(5,7-dimetil-1-benzofuran-3-il)acético es único debido a su patrón de sustitución específico en el anillo de benzofurano, lo que puede influir en su reactividad química y actividad biológica. La presencia de la porción de ácido acético lo distingue aún más de otros derivados de benzofurano.
Propiedades
IUPAC Name |
2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-8(2)12-10(4-7)9(6-15-12)5-11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLARYQBYEMKMLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)






![2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one](/img/structure/B12114357.png)
![4-Amino-1-[(2,6-difluorophenyl)methyl]pyrrolidin-2-one](/img/structure/B12114361.png)

